![molecular formula C18H19ClN2O2 B2766877 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one CAS No. 2411255-61-1](/img/structure/B2766877.png)
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has also been shown to modulate the activity of various receptors, including dopamine and serotonin receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of beta-amyloid aggregation in Alzheimer's disease, and the modulation of dopamine and serotonin neurotransmitter systems in schizophrenia. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and administration of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one for therapeutic use.
Conclusion
In conclusion, 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one as a therapeutic agent.
Métodos De Síntesis
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one can be synthesized through a multi-step process that involves the reaction of 2-chloroacetophenone with piperazine, followed by the reaction of the resulting compound with naphthalene-2-carbonyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been shown to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of the disease. In schizophrenia, 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to have antipsychotic effects by modulating the dopamine and serotonin neurotransmitter systems.
Propiedades
IUPAC Name |
2-chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13(19)17(22)20-8-10-21(11-9-20)18(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNPJLZSYQMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

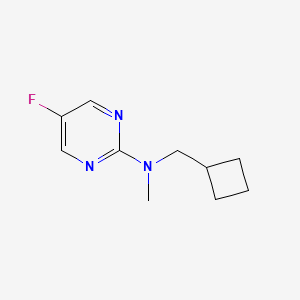
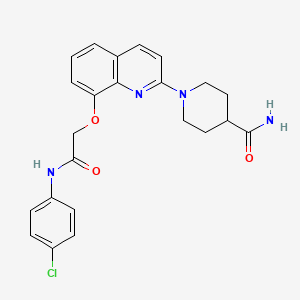
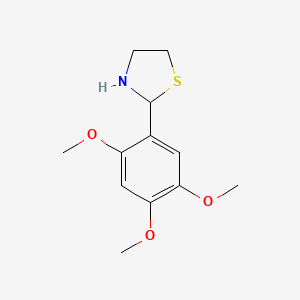
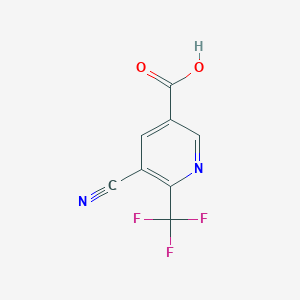

![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2766801.png)
![3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/no-structure.png)
![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)
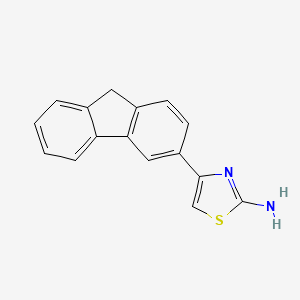
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)
![6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2766810.png)
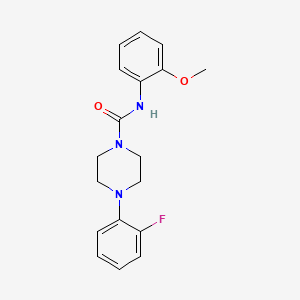
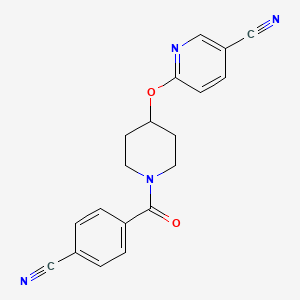
![4-[3-(8-Methyl-1,8-diazaspiro[4.5]decan-1-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2766816.png)